(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol
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Overview
Description
(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, often in a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride and appropriate bases remains consistent with laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the protection of hydroxyl groups in biomolecules during synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol exerts its effects involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthesis processes where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)ethanol
- (tert-Butyldimethylsilyloxy)propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
Compared to similar compounds, (2-(2-(3-((tert-Butyldimethylsilyl)oxy)propoxy)ethoxy)phenyl)methanol offers unique advantages in terms of stability and reactivity. Its structure allows for selective protection and deprotection of hydroxyl groups, making it highly valuable in complex organic synthesis .
Properties
IUPAC Name |
[2-[2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]ethoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4Si/c1-18(2,3)23(4,5)22-12-8-11-20-13-14-21-17-10-7-6-9-16(17)15-19/h6-7,9-10,19H,8,11-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNCIHBLDMXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOCCOC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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